5-{[2-({4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Overview
Description
5-{[2-({4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that features multiple heterocyclic rings, including imidazole and triazole moieties
Preparation Methods
The synthesis of 5-{[2-({4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves several steps, starting with the preparation of the imidazole and triazole intermediates. The synthetic route typically includes:
Formation of the imidazole ring: This can be achieved through the reaction of glyoxal and ammonia, followed by further functionalization.
Formation of the triazole ring: This involves the cyclization of appropriate precursors under specific conditions.
Coupling of the intermediates: The imidazole and triazole intermediates are then coupled using reagents such as acyl chlorides or anhydrides under controlled conditions.
Chemical Reactions Analysis
The compound undergoes various chemical reactions, including:
Scientific Research Applications
5-{[2-({4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological targets.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-{[2-({4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The nitroimidazole moiety is known to undergo reduction in the presence of certain enzymes, leading to the formation of reactive intermediates that can damage DNA and other cellular components . The triazole ring may also interact with various enzymes, inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other heterocyclic molecules with imidazole and triazole rings, such as:
Metronidazole: A well-known antimicrobial agent that shares the nitroimidazole moiety.
Tinidazole: Another antimicrobial agent with a similar structure and mechanism of action.
Omeprazole: A proton pump inhibitor that contains a substituted imidazole ring.
5-{[2-({4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and potential for diverse applications.
Properties
IUPAC Name |
5-[[2-[[4-methyl-5-[(2-methyl-5-nitroimidazol-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-2-phenyltriazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N11O4S/c1-11-21-8-15(30(33)34)28(11)9-13-23-24-19(27(13)2)35-10-14(31)22-18-16(17(20)32)25-29(26-18)12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3,(H2,20,32)(H,22,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBLGGKTWFYCOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC2=NN=C(N2C)SCC(=O)NC3=NN(N=C3C(=O)N)C4=CC=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N11O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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